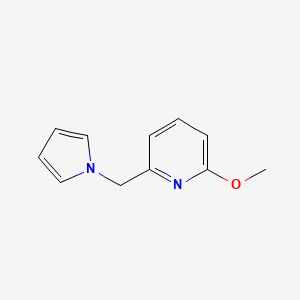

2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine

Description

2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine is a pyridine derivative featuring a methoxy group at position 2 and a 1H-pyrrol-1-ylmethyl substituent at position 6. This compound is structurally distinct due to the combination of a flexible methylene linker and the planar pyrrole system, which may influence its reactivity and applications in medicinal chemistry or materials science .

Properties

IUPAC Name |

2-methoxy-6-(pyrrol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-11-6-4-5-10(12-11)9-13-7-2-3-8-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJLICWPZNPWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine typically involves the reaction of 2-methoxypyridine with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of alkylated or acylated pyridine derivatives.

Scientific Research Applications

The compound belongs to a class of pyridine derivatives that have demonstrated a range of biological activities. Research indicates that derivatives of pyrrolo[3,4-c]pyridine, which share structural similarities with 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine, exhibit:

- Antitumor Activity : Compounds derived from this class have shown effectiveness against various cancer cell lines. For instance, a derivative demonstrated significant tumor growth inhibition in mouse xenograft models, suggesting potential for cancer treatment .

- Analgesic Properties : Several studies have confirmed the analgesic effects of pyrrolo[3,4-c]pyridine derivatives. In animal models, certain compounds exhibited greater analgesic activity than standard medications like aspirin and morphine .

- Anti-inflammatory Effects : The compound's derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Some derivatives showed promising results in reducing edema and inflammatory responses .

Pharmacological Insights

The pharmacological profile of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine indicates its potential use in treating various conditions:

- Diabetes Management : Certain pyridine derivatives have been linked to improved insulin sensitivity and reduced blood glucose levels. This suggests that 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine could be beneficial in managing diabetes and related metabolic disorders .

- Neuropathic Pain Relief : The compound has shown efficacy in models of chemotherapy-induced peripheral neuropathy. It significantly reduced mechanical hypersensitivity associated with neuropathic pain, highlighting its potential as a therapeutic agent for pain management .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine and its derivatives:

Mechanism of Action

The mechanism of action of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

2-Methoxy-6-(piperidin-1-yl)pyridine

- Structure : Position 6 is substituted with a saturated six-membered piperidine ring.

- The direct N-linkage (vs. methylene bridge) increases rigidity.

- Synthesis : Prepared via nucleophilic aromatic substitution using methoxypyridine and piperidine under alkali metal hydride mediation .

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : A boronic ester at position 6 enables Suzuki-Miyaura cross-coupling reactions.

- Applications: Used as a synthetic intermediate in organoboron chemistry for constructing biaryl systems .

2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde

Functional Group Modifications

2-Methoxy-6-(4-methoxyphenyl)-4-phenyl-3-cyanopyridine (1a)

- Structure: Additional phenyl and cyano groups at positions 4 and 3, respectively.

- Impact: Increased steric hindrance and electron-withdrawing effects from the cyano group alter electronic properties compared to the target compound’s electron-donating pyrrole .

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

Positional Isomerism and Ring Systems

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid

- Structure : Fluorine at position 2 and a pyrrolidine group on an isonicotinic acid backbone.

- Differences : The carboxylic acid group introduces acidity and hydrogen-bonding capability, contrasting with the neutral pyrrole in the target compound .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Pyrimidine core with methyl and piperidine substituents.

- Biological Relevance : Pyrimidine derivatives are prevalent in pharmaceuticals, highlighting the importance of heterocycle choice .

Biological Activity

2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, which include both a methoxy group and a pyrrole moiety. This compound has been studied for its biological activities, particularly its antimicrobial properties, and its interactions with various biological targets.

Chemical Structure

The molecular formula of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine is CHNO, with a molecular weight of approximately 188.23 g/mol. The compound features a pyridine ring substituted at the 2-position with a methoxy group and at the 6-position with a pyrrole derivative.

Antimicrobial Properties

Research indicates that 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine exhibits notable antimicrobial activity . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in pharmaceuticals .

Minimum Inhibitory Concentrations (MICs) for some related compounds have been reported, demonstrating their effectiveness against common pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine | Staphylococcus aureus | TBD |

| 2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine | Escherichia coli | TBD |

| Pyrrole derivatives | Staphylococcus aureus | 3.12 - 12.5 |

| Pyrrole derivatives | E. coli | 3.12 - 12.5 |

Note: Specific MIC values for 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine are still under investigation.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific proteins or enzymes in microbial cells. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study these binding interactions, which may elucidate its mechanism of action .

Case Studies

Several studies have contributed to understanding the biological activity of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine:

- Antibacterial Activity Study : A recent study evaluated the antibacterial properties of various pyrrole derivatives, including 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine, against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity Assessment : Another research effort focused on the antifungal properties of this compound, revealing promising results against Candida albicans and other fungal strains . The study highlighted the importance of structural modifications in enhancing bioactivity.

Comparative Analysis

To better understand the unique properties of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methoxypyridine | Pyridine ring with methoxy group | Lacks pyrrole moiety; less versatile |

| 6-(1H-pyrrol-1-ylmethyl)pyridine | Pyridine with pyrrole substitution | Lacks methoxy group; different reactivity |

| Pyrrole derivatives | Five-membered aromatic ring with nitrogen | Distinct reactivity; lacks pyridine structure |

Q & A

Q. What are the common synthetic strategies for preparing 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions. For instance, Suzuki-Miyaura coupling is effective for introducing the pyrrole moiety. A typical procedure involves reacting 2-bromo-6-methoxypyridine with a pyrrole-derived boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like DMF or THF. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Optimization of reaction time (12-24 hours) and temperature (80-100°C) is critical for yield improvement .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while pyrrole protons appear as multiplet signals between δ 6.5–7.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, validating bond lengths and angles. High-resolution data (e.g., Cu-Kα radiation) resolves ambiguities in substituent orientation .

- Mass Spectrometry : ESI-MS provides molecular ion peaks and fragmentation patterns, confirming molecular weight and functional groups .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation. Moisture-sensitive derivatives require desiccants (e.g., molecular sieves) .

- Safety : Use fume hoods and PPE (gloves, lab coat) due to potential toxicity. Avoid contact with oxidizing agents, as pyridine derivatives may release hazardous fumes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve boronic acid solubility but may increase side reactions. Mixed solvents (e.g., THF/H₂O) balance reactivity and selectivity .

- Additives : Include phase-transfer catalysts (e.g., TBAB) or mild acids (e.g., AcOH) to stabilize intermediates.

Q. How do steric and electronic effects of substituents influence the compound’s behavior in catalytic systems?

- Methodological Answer :

- Steric Effects : The methoxy group at position 2 creates steric hindrance, directing electrophilic attacks to the less hindered position 4. Computational modeling (DFT) predicts regioselectivity by analyzing LUMO distribution .

- Electronic Effects : The electron-donating methoxy group activates the pyridine ring toward nucleophilic substitution, while the pyrrole moiety modulates π-π stacking in coordination complexes. UV-Vis spectroscopy tracks electronic transitions to validate computational predictions .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with X-ray results. For example, if NMR suggests axial chirality but crystallography shows planar geometry, refine the model using SHELXL’s TWIN/BASF commands .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational flexibility causing signal splitting. For ambiguous NOE correlations, ROESY experiments clarify spatial proximity .

Q. What computational methods are used to predict the electronic properties and reactivity of substituted pyridines?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software calculates HOMO/LUMO energies and Fukui indices to predict nucleophilic/electrophilic sites. Basis sets (e.g., 6-31G*) balance accuracy and computational cost .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to model reaction pathways. Tools like GROMACS analyze solvent interactions impacting reaction kinetics .

Q. What are the challenges in achieving regioselectivity during the functionalization of the pyridine ring?

- Methodological Answer :

- Directing Groups : The methoxy group directs electrophiles to the para position, but competing pathways (e.g., meta attack) may occur. Use blocking groups (e.g., silyl ethers) to temporarily mask reactive sites .

- Catalytic Control : Transition-metal catalysts (e.g., Ru or Rh complexes) enforce regioselectivity via chelation. Monitor reaction progress with TLC (silica GF254) to isolate intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.